molecular formula C10H8N2 B1619871 2-Phenylpyrazine CAS No. 29460-97-7

2-Phenylpyrazine

Cat. No. B1619871
CAS RN: 29460-97-7
M. Wt: 156.18 g/mol
InChI Key: LNJZJDLDXQQJSG-UHFFFAOYSA-N
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Description

2-Phenylpyrazine is an organic compound that belongs to the group of phenylpyrazines . It has a molecular weight of 156.19 and is a powder at room temperature .


Molecular Structure Analysis

The molecular formula of 2-Phenylpyrazine is C10H8N2 . It has a density of 1.1±0.1 g/cm3 . The boiling point is 276.2±20.0 °C at 760 mmHg .


Physical And Chemical Properties Analysis

2-Phenylpyrazine is a powder at room temperature . It has a molecular weight of 156.19 , a density of 1.1±0.1 g/cm3 , and a boiling point of 276.2±20.0 °C at 760 mmHg .

Scientific Research Applications

Antimycobacterial Activity

2-Phenylpyrazine derivatives have been investigated for their potential in treating tuberculosis. Studies have shown that certain compounds within this group exhibit activity against various Mycobacterium strains .

Ligand for 5-HT7 Receptors

This compound has been shown to bind to the 5-HT7 receptor , which is involved in neurological processes. It can be used as a ligand to study the function of these receptors .

Adenosine Receptor Modulation

2-Phenylpyrazine also binds to adenosine receptors , which play a role in many physiological processes including sleep regulation and cardiovascular function. It may influence the activity of these receptors .

Antibacterial, Antifungal, and Antiviral Activities

Derivatives of pyrrolopyrazine, which include 2-Phenylpyrazine structures, have exhibited significant antibacterial, antifungal, and antiviral properties in scientific studies .

Kinase Inhibition

Some pyrrolopyrazine derivatives have shown activity in kinase inhibition, which is a critical mechanism in the regulation of cell functions and has implications in cancer research .

Mechanism of Action

Target of Action

2-Phenylpyrazine is an organic compound that belongs to the group of phenylpyrazines . It has been shown to bind to the 5-HT7 receptor , which plays a crucial role in the regulation of mood, sleep, and cognition. Additionally, 2-Phenylpyrazine has also been shown to bind to adenosine receptors , which are involved in various physiological processes including inflammation and immune responses.

Mode of Action

As a ligand, 2-Phenylpyrazine interacts with its targets (5-HT7 and adenosine receptors) by binding to them. This binding can modulate the activity of these receptors , leading to changes in the cellular responses mediated by these receptors.

Biochemical Pathways

The biochemical pathways affected by 2-Phenylpyrazine are likely related to the functions of the 5-HT7 and adenosine receptors. The 5-HT7 receptor is involved in the serotonin pathway, which plays a key role in mood regulation and cognitive functions. On the other hand, adenosine receptors are involved in various pathways, including inflammatory and immune response pathways

Result of Action

The molecular and cellular effects of 2-Phenylpyrazine’s action would be determined by its interactions with its targets and the subsequent changes in the associated biochemical pathways. Given its binding to 5-HT7 and adenosine receptors , it can be hypothesized that 2-Phenylpyrazine may influence mood regulation, cognitive functions, inflammation, and immune responses.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Phenylpyrazine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Moreover, the presence of 2-Phenylpyrazine in environmental water has been reported , suggesting that it can be stable in such environments.

Safety and Hazards

2-Phenylpyrazine is classified as a dangerous substance. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Future Directions

Pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring, has a wide range of biological activities . This review provides recent efficient synthetic methods for the pyrrolopyrazines . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .

Relevant Papers

Several papers have been published on the topic of pyrazine derivatives. One paper discusses the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents . Another paper discusses the synthesis and evaluation of substituted N-Phenylpyrazine-2-carboxamides as herbicides and abiotic elicitors . A third paper discusses the design, synthesis, and anti-mycobacterial evaluation of some new N-phenylpyrazine-2-carboxamides .

properties

IUPAC Name

2-phenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJZJDLDXQQJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349090
Record name 2-phenylpyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpyrazine

CAS RN

29460-97-7
Record name Pyrazine, 2-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-phenylpyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpyrazine
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Record name PYRAZINE, 2-PHENYL-
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Synthesis routes and methods I

Procedure details

Chloropyrazine (20.68 g, 177 mmol) and [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (41.08 g, 77.8 mmol) in dry THF (1.5 L) were mixed and stirred for 80 minutes in a flask (cooled with a water bath) under nitrogen. A solution of phenylmagnesium bromide (3M in Et2O) (103 mL, 309 mmol) was added slowly through a dropping funnel into the cooled brick-red slurry at room temperature under nitrogen over 3.5 hours. After stirring at room temperature overnight, TLC showed that the reaction was complete. 3N HCl (100 mL) was added slowly through a dropping funnel under nitrogen and the mixture was stirred for one hour. The THF layer was separated from the aqueous layer. The aqueous layer was adjusted to pH 12 with 6N NaOH and extracted with EtOAc (100 mL, 3×). The organic fractions (THF and EtOAc) were combined and dried over MgSO4, filtered and concentrated to give a solid. The product was purified by flash chromatography on 300 g of flash grade silica gel in 2.5% EtOAc/CH2Cl2 to give 10.79 gram (69 mmol, 39%) of 2-phenylpyrazine, m.p. 69°-70° C.; FAB MS [M+1]+ 157;
Quantity
20.68 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
41.08 g
Type
catalyst
Reaction Step One
Quantity
103 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
39%

Synthesis routes and methods II

Procedure details

Chloropyrazine (20.68 gram, 177 mmol) and [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (41.08 gram, 77.8 mmol) in dry THF (1.5 liter) were mixed and stirred for 80 minutes in a flask (cooled with a water bath) under nitrogen. A solution of phenylmagnesium bromide (3M in Et2O) (103 ml, 309 mmol) was added slowly through a dropping funnel into the cooled brick-red slurry at room temperature under nitrogen over 3.5 hours. After stirring at room temperature overnight, TLC showed that the reaction was complete. 3 N HCI (100 ml) was added slowly through a dropping funnel under nitrogen and the mixture was stirred for one hour. The THF layer was separated from the aqueous layer. The aqueous layer was adjusted to pH 12 with 6 N NaOH and extracted with EtOAc (100 ml, 3×). The organic fractions (THF and EtOAc) were combined and dried over MgSO4, filtered and concentrated to give a solid. The product was purified by flash chromatography on 300 g of flash grade silica gel in 2.5% EtOAc/CH2Cl2 to give 10.79 gram (69 mmol, 39%) of 2-phenylpyrazine, m.p. 69°-70° C.; FAB mass [M+1]+ 157;
Quantity
20.68 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
41.08 g
Type
catalyst
Reaction Step One
Quantity
103 mL
Type
reactant
Reaction Step Two
Yield
39%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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